molecular formula C25H24N2O3 B3034409 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 170799-33-4

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B3034409
CAS No.: 170799-33-4
M. Wt: 400.5 g/mol
InChI Key: RGDKUZJHURDGQJ-UHFFFAOYSA-N
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Description

2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione, also known as 2-DBP, is a versatile synthetic compound with a wide range of applications in scientific research. It is a highly stable compound and is used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and antifungal agents. It is also used as a catalyst in various chemical reactions.

Scientific Research Applications

Optoelectronic Applications

Isoindoline-1,3-dione derivatives have been studied for their relevance in optoelectronics. For instance, derivatives like 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione have exhibited properties beneficial for fluorescent compounds due to their high thermal stability and impressive photophysical characteristics. Computational studies using Density Functional Theory (DFT) have also been conducted to calculate their optical band gap and Frontier Molecular Orbital (FMO) energies, highlighting their potential in optoelectronic devices (Mane, Katagi, & Melavanki, 2019).

Liquid Crystal Research

Research on mesogenic Schiff bases incorporating isoindoline-1,3-dione has revealed enantiotropic liquid crystalline behavior with Nematic texture. Such studies are crucial in understanding and developing advanced materials for liquid crystal displays and other related technologies. The thermal behavior and mesomorphic properties of these derivatives have been extensively studied, demonstrating their significance in material science (Dubey et al., 2018).

Tyrosinase Inhibition and Antioxidant Properties

Isoindoline-1,3-dione derivatives have shown promise in inhibiting tyrosinase, an enzyme crucial in melanin synthesis. For example, certain derivatives have demonstrated higher tyrosinase inhibitory activity compared to traditional inhibitors. Their antioxidant properties have also been explored, adding another dimension to their potential therapeutic applications (Then et al., 2018).

Antimicrobial and DNA Binding Activities

The antimicrobial activities of isoindoline-1,3-dione derivatives have been a subject of study, with some showing significant effectiveness against various bacterial strains. Additionally, these compounds have been researched for their DNA-binding properties, which are crucial in the development of new pharmaceuticals (Kumar et al., 2019).

Green Chemistry and Catalysis

In the pursuit of more sustainable chemical processes, isoindoline-1,3-dione derivatives have been synthesized using environmentally friendly methods. For instance, the Water Extract of Onion Peel Ash (WEOPA) method demonstrates an innovative approach to synthesizing these compounds while minimizing environmental impact (Journal et al., 2019).

Safety and Hazards

In silico analysis suggests that while no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Properties

IUPAC Name

2-[3-(dibenzylamino)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-21(18-27-24(29)22-13-7-8-14-23(22)25(27)30)17-26(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,21,28H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDKUZJHURDGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146582
Record name 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-33-4
Record name 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170799-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (4.06 g, 20.0 mmol) and dibenzylamine (5.0 g, 25.4 mmol) was stirred at 80° C. overnight. EtOH (50 mL) was added, and stirred at room temperature. The mixture was filtered to give white solid (4.5 g).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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